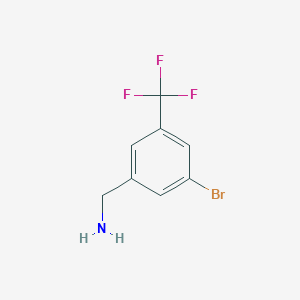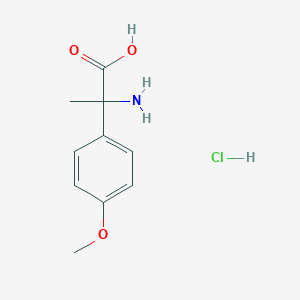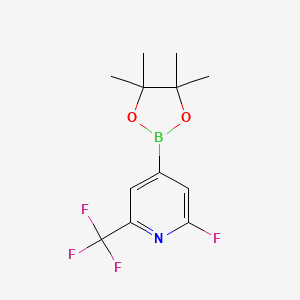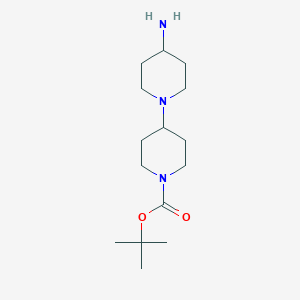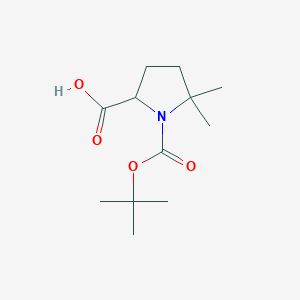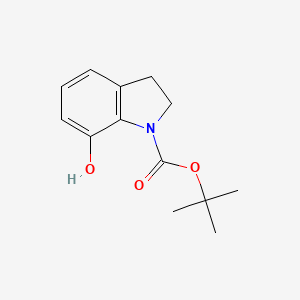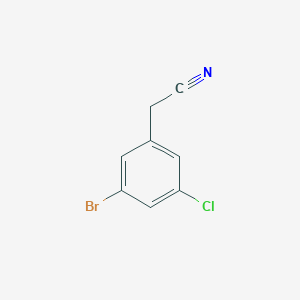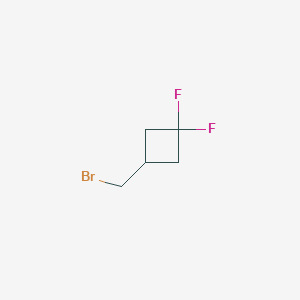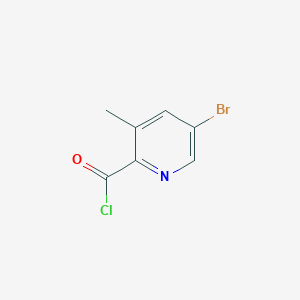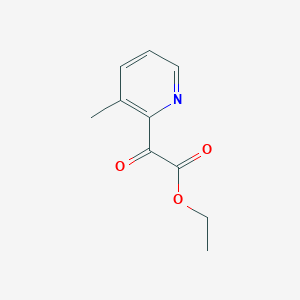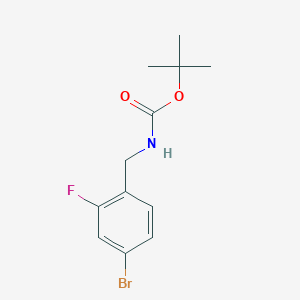
Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a chemical compound with the linear formula C12H15BrFNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is defined by its linear formula C12H15BrFNO2 . Further analysis such as NMR, HPLC, LC-MS, UPLC can provide more detailed information about its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate include its molecular formula C12H15BrFNO2 . Detailed properties such as melting point, boiling point, and density were not found in the searched resources .Scientific Research Applications
-
Organic Light-Emitting Diodes (OLEDs)
- Tert-butyl substituted acridan and perfluorobiphenyl derivatives have been used as sky-blue OLED emitters .
- The compounds exhibit thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties .
- The compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes .
- The best of these was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
-
Magnetic Resonance Imaging (MRI)
- Perfluoro-tert-butanol, which contains nine equivalent 19F and a modifiable hydroxyl group, has been used for high-performance 19F MRI .
- 19F MRI provides quantitative “hot-spot” images without ionizing radiation, tissue depth limit, and background interference .
- The development and application of PFTB-based 19F MRI agents have been summarized, and strategies to improve their sensitivity and physicochemical and biological properties have been analyzed .
-
Supramolecular Structure
properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUGOHKMHFOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700586 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-fluorobenzylcarbamate | |
CAS RN |
864262-97-5 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



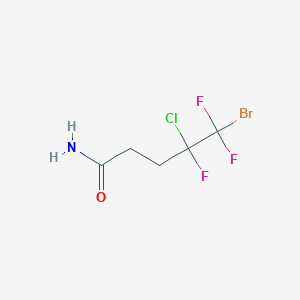
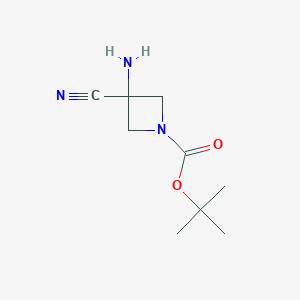
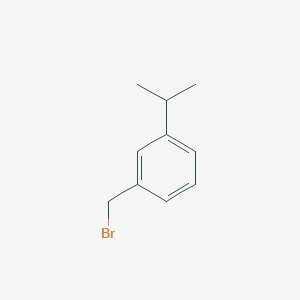
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
